N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide)
Description
Properties
Molecular Formula |
C24H20N4O5 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
2-amino-N-[6'-[(2-aminoacetyl)amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]acetamide |
InChI |
InChI=1S/C24H20N4O5/c25-11-21(29)27-13-5-7-17-19(9-13)32-20-10-14(28-22(30)12-26)6-8-18(20)24(17)16-4-2-1-3-15(16)23(31)33-24/h1-10H,11-12,25-26H2,(H,27,29)(H,28,30) |
InChI Key |
XAQBESFXQQMIDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)NC(=O)CN)OC5=C3C=CC(=C5)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl)bis(2-aminoacetamide) typically involves multiple steps. One common method starts with the preparation of the spiro[isobenzofuran-1,9’-xanthene] core. This can be achieved through a condensation reaction between phthalic anhydride and resorcinol, followed by cyclization to form the spiro compound. The resulting intermediate is then subjected to further reactions to introduce the aminoacetamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. Reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,N’-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl)bis(2-aminoacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted aminoacetamide compounds.
Scientific Research Applications
N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide) is a compound with significant potential in various scientific research applications. This article explores its properties, synthesis, and notable applications across different fields, supported by data tables and case studies.
Pharmaceutical Research
N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide) has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant activity against human breast cancer cells (MCF-7), with IC50 values indicating effective dose-response relationships .
Fluorescent Probes
Due to its unique structural features, this compound can be utilized as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking cellular processes.
Data Table: Fluorescence Characteristics
| Property | Value |
|---|---|
| Excitation Wavelength | 480 nm |
| Emission Wavelength | 520 nm |
| Quantum Yield | 0.85 |
Material Science
In material science, N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide) has been explored for its potential use in creating polymeric materials with enhanced optical properties.
Application Example
Research indicates that incorporating this compound into polymer matrices improves their mechanical strength and thermal stability while maintaining transparency .
Biochemical Assays
This compound can also serve as a substrate or inhibitor in various biochemical assays due to its amide functionalities, allowing for the study of enzyme kinetics and interactions.
Example Study
Mechanism of Action
The mechanism of action of N,N’-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl)bis(2-aminoacetamide) involves its interaction with specific molecular targets. In biological systems, it may interact with proteins or nucleic acids, leading to changes in their function or structure. The spiro structure allows for unique binding interactions, which can be exploited in various applications, such as drug design and molecular imaging.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide)
- CAS Number : 169045-44-7
- Molecular Formula : C₂₄H₂₀N₄O₅
- Molecular Weight : 444.44 g/mol .
Safety Profile :
Classified as hazardous due to flammability, corrosivity, and toxicity to aquatic life. Handling requires precautions such as avoiding inhalation, skin contact, and exposure to heat .
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The spiro[isobenzofuran-1,9'-xanthene] core is common among derivatives, but substituents dictate their properties:
Physicochemical Properties
- Fluorescence: Target Compound: Unspecified, but aminoacetamide groups may enable pH-sensitive or metal-ion-responsive fluorescence. S7 : Fluorogenic, with spontaneous blinking for super-resolution imaging. WSP-5 : Fluorescence quenched by H₂S, enabling real-time monitoring in cells.
- Solubility :
- Target Compound : Likely polar due to amide groups; compatible with aqueous buffers.
- Dibenzoate Derivative : Lipophilic ester groups reduce water solubility.
Biological Activity
N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide), with the CAS number 169045-44-7, is a complex organic compound characterized by its unique spiro structure and dual aminoacetamide functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are explored in this article.
- Molecular Formula : C24H20N4O5
- Molecular Weight : 444.45 g/mol
- Purity : Typically ≥ 95%
- Structure : The compound features a spiro-linked isobenzofuran and xanthene moiety, contributing to its distinctive chemical properties.
Preliminary studies suggest that N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide) may interact with specific proteins or enzymes involved in cellular processes. Molecular docking simulations indicate potential binding sites on target proteins, which could elucidate its mechanism of action and therapeutic applications.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of the xanthene moiety is particularly noted for its ability to scavenge free radicals, suggesting that N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide) may also possess antioxidant capabilities.
Comparative Analysis
The following table compares N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide) with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide) | C24H20N4O5 | Dual aminoacetamide groups; spiro structure enhances biological activity |
| Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | C20H10O | Lacks aminoacetamide groups; simpler structure |
| Fluorescein | C20H12O5 | Known for fluorescence; used in biological imaging |
In Vitro Studies
In vitro assays have demonstrated that N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide) exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported IC50 values indicating significant inhibition of cell proliferation in breast cancer cells.
Interaction Studies
Surface plasmon resonance (SPR) experiments are underway to quantify the binding affinity of this compound to target proteins involved in apoptosis and cell cycle regulation. Initial results suggest a moderate binding affinity, warranting further exploration into its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide), and how can reaction conditions be standardized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting spiroxanthene derivatives with chloroacetamide precursors in anhydrous dimethylformamide (DMF) under nitrogen at 80–100°C for 12–24 hours yields the target compound. Monitoring via TLC and purification via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) are critical .
- Key Parameters : Optimize stoichiometry (1:2.2 molar ratio of spiroxanthene core to chloroacetamide), solvent polarity, and reaction time to minimize by-products like unreacted spiroxanthene or over-alkylated species .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of:
- NMR (¹H/¹³C) to confirm substitution patterns and amide bond formation.
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks .
Q. What are the primary spectroscopic characteristics (e.g., fluorescence) of this compound, and how do they compare to related spiroxanthene derivatives?
- Methodology :
- UV-Vis spectroscopy : Measure λmax in ethanol (expected ~490 nm for spiroxanthene derivatives).
- Fluorescence spectroscopy : Compare quantum yield (Φ) with standards like fluorescein (Φ = 0.93 in pH 9 buffer).
- pH Sensitivity : Test emission intensity across pH 3–10; spiroxanthene derivatives often exhibit pH-dependent lactone ring opening .
Advanced Research Questions
Q. How can this compound be functionalized for use as a fluorescent probe in live-cell imaging, and what conjugation strategies mitigate photobleaching?
- Methodology :
- Amino-reactive tagging : Use NHS ester or isothiocyanate (-NCS) groups to conjugate with biomolecules (e.g., antibodies, peptides) .
- Photostability Enhancement : Co-stain with antifade agents (e.g., p-phenylenediamine) or encapsulate in nanoparticles to reduce ROS-induced degradation .
- Validation : Confirm probe specificity via fluorescence quenching controls and colocalization assays .
Q. What strategies resolve contradictions in reported fluorescence quantum yields for spiroxanthene-based compounds?
- Methodology :
- Solvent Calibration : Compare Φ in standardized solvents (e.g., ethanol vs. PBS) to account for polarity effects.
- Instrument Calibration : Use reference dyes (e.g., rhodamine B) to normalize spectrometer settings .
- Lactone-Keto Equilibrium Analysis : Conduct temperature-dependent studies (10–50°C) to quantify equilibrium shifts affecting Φ .
Q. How can computational modeling predict the compound’s binding affinity to metal ions or biomolecules?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model interactions with Zn²⁺ or Ca²⁺, leveraging the aminoacetamide moieties as coordination sites .
- DFT Calculations : Calculate charge distribution and HOMO-LUMO gaps to predict electron transfer pathways during binding .
Data Analysis & Optimization
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?
- Methodology :
- Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀ calculation) using tools like GraphPad Prism.
- ANOVA with Tukey’s post-hoc test : Compare treatment groups (e.g., viability at 24h vs. 48h) .
- Confounding Factors : Account for autofluorescence in cell-based assays by including unstained controls .
Q. How can reaction yields be improved while minimizing hazardous by-products?
- Methodology :
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2h at 100°C vs. 24h conventional heating) and improve regioselectivity .
- Green Solvent Screening : Test alternatives to DMF (e.g., cyclopentyl methyl ether) to reduce toxicity .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Fluorescence λem | 515–530 nm (pH 7.4) | |
| Quantum Yield (Φ) | 0.65–0.78 (ethanol) | |
| Solubility in PBS | 2.3 mg/mL (25°C) | |
| Synthetic Yield (Optimized) | 72–85% (microwave-assisted) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
